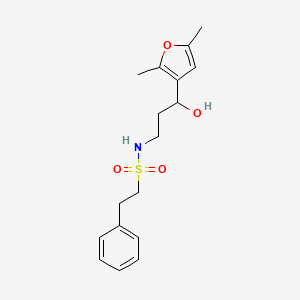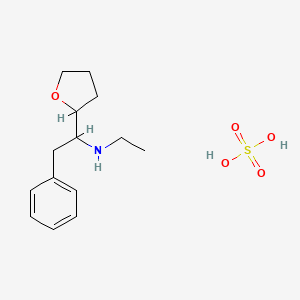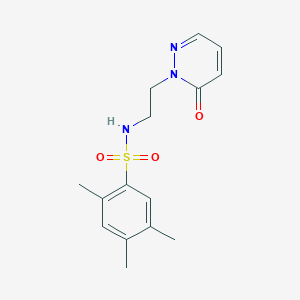![molecular formula C15H20FNO4S B2478672 4-ethoxy-3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide CAS No. 2097913-90-9](/img/structure/B2478672.png)
4-ethoxy-3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as EFHS and is synthesized using a specific method that involves several steps. In
Scientific Research Applications
Synthesis and Characterization
- Sulfonamide compounds have been synthesized and characterized through various methods, including FT-IR, 1H NMR, 13C NMR, and X-ray crystallography. These studies focus on understanding the molecular structure and properties of sulfonamide derivatives for various applications, including medicinal chemistry and materials science. For example, the synthesis and characterization of a sulfonamide compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, were described, highlighting its stability and electronic properties through DFT analysis (Sarojini et al., 2012).
Antibacterial Activity
- New sulfonamides derived from carvacrol demonstrated significant antibacterial activity against resistant Staphylococcus aureus strains, suggesting their potential in developing new antibacterial agents. These compounds were prepared and tested for their minimum inhibitory concentrations (MICs), showing effectiveness against bacterial strains (Oliveira et al., 2016).
Anticancer Activity
- Some sulfonamide derivatives have been evaluated for their anticancer activities, showing promise as novel therapeutic agents. For instance, new heterocycles linked to the sulfonamide moiety were synthesized and tested for their effectiveness as human topoisomerase types I and II poisons, revealing potential for controlling various human malignancies (Halawa et al., 2020).
Carbonic Anhydrase Inhibition
- Sulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, showing superior activity compared to reference compounds. This research highlights the therapeutic potential of sulfonamides in treating conditions related to carbonic anhydrase activity (Kucukoglu et al., 2016).
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c1-2-21-14-7-6-12(10-13(14)16)22(19,20)17-11-15(18)8-4-3-5-9-15/h4,6-8,10,17-18H,2-3,5,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFPXAQTPWMYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic Acid](/img/no-structure.png)



amine](/img/structure/B2478596.png)


![[2-Chloro-5-(difluoromethyl)phenyl]methanol](/img/structure/B2478599.png)
![ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2478605.png)
![Benzenemethanamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B2478606.png)
![7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2478607.png)
![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9,9-bis(hydroxymethyl)-1,2,6a,6b,12a-pentamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2478608.png)
